Isopropyl chlorothiolformate

Description

Historical Development and Evolution of Chlorothiolformate Chemistry

The chemistry of chlorothiolformates is intrinsically linked to the broader history of phosgene (B1210022) and its derivatives. Early methods for the preparation of related chloroformates involved the reaction of an alcohol with an excess of phosgene at low temperatures. nih.gov The analogous synthesis for chlorothiolformates historically involved reacting a thiol with phosgene, or using other challenging reagents like lead mercaptides. google.com These initial synthetic routes were often hampered by the high toxicity and difficult handling of reagents like phosgene and the production of undesirable byproducts. google.comepdf.pub

The development of thiocarbamates, a major class of compounds derived from chlorothiolformates, gained significant traction in the mid-20th century with the discovery of their potent biological activity. For instance, certain thiocarbamate herbicides were first introduced in the 1960s, highlighting the industrial importance of this chemical family. wssa.net The synthesis of these early agrochemicals often relied on multistep processes. dokumen.pub

Significance in Modern Organic Synthesis and Transformative Reactions

Isopropyl chlorothiolformate is a valuable reagent in modern organic synthesis, primarily for the preparation of S-isopropyl thioesters and S-isopropyl dithiocarbonates. Its reactivity is dominated by the electrophilic carbonyl carbon, which is readily attacked by nucleophiles such as amines, alcohols, and thiols.

The reaction with amines is particularly significant as it leads to the formation of thiocarbamates, a functional group present in many biologically active molecules and synthetic intermediates. researchgate.netgoogle.comrsc.org Modern synthetic methods aim for high efficiency and yield, often employing one-pot procedures where isocyanates are generated in situ and subsequently react with thiols, or by directly reacting amines with chlorothiolformates. dokumen.pubrsc.org

A distinctive feature of this compound, compared to other alkyl chlorothiolformates, is its tendency to participate in competitive alkylation and acylation reactions. researchgate.netresearchgate.net Depending on the substrate and reaction conditions, particularly in Friedel-Crafts type reactions, the isopropyl group can be transferred to the substrate instead of the expected thiocarboxy group. researchgate.netresearchgate.net This dual reactivity, while sometimes a challenge, can also be exploited for specific synthetic outcomes. For example, in reactions with organometallic compounds like ferrocene (B1249389), the use of this compound can lead to a mixture of acylated and alkylated products. researchgate.netresearchgate.net

Kinetic studies, such as the solvolysis of this compound in various solvents, have been conducted to elucidate its reaction mechanisms. researchgate.net These studies reveal that the reaction pathway can be influenced by solvent nucleophilicity and ionizing power, with evidence for a dominant solvolysis-decomposition pathway involving the loss of carbon dioxide. researchgate.net In some cases, deficiencies in expected acid production indicate the formation of isopropyl chloride as a byproduct. researchgate.net

Table 1: Representative Reactions of Chlorothiolformates in Organic Synthesis

| Reaction Type | Reactants | Product Class | Significance |

| Aminolysis | R-S-COCl + R'₂NH | Thiocarbamate | Synthesis of biologically active compounds (e.g., herbicides, fungicides). wssa.netdokumen.pubgoogle.com |

| Alcoholysis | R-S-COCl + R'-OH | Thionocarbonate | Intermediate for further transformations. |

| Thiolysis | R-S-COCl + R'-SH | Dithiocarbonate | Used in the synthesis of materials like tetrathiafulvalenes. orgsyn.org |

| Friedel-Crafts Acylation | R-S-COCl + Arene (with Lewis Acid) | Aryl Thioester | Formation of Carbon-Carbon bonds, synthesis of ketones after desulfurization. researchgate.net |

Current Academic Research Trajectories and Interdisciplinary Relevance

Current research involving this compound and related compounds is focused on several key areas, reflecting broader trends in organic chemistry towards efficiency, sustainability, and novel applications.

The unique reactivity of this compound continues to be explored in the synthesis of specialized molecules. Its application in organometallic chemistry, such as the functionalization of ferrocene derivatives, highlights its role in creating complex, multi-functional structures. researchgate.netresearchgate.net These ferrocenyl conjugates are of interest for their electrochemical properties and potential use in sensors or as catalysts. researchgate.net

Furthermore, the study of reaction mechanisms remains a pertinent academic pursuit. Detailed kinetic analyses, such as the Grunwald-Winstein analysis of this compound solvolysis, provide fundamental insights into its reactivity and the transition states involved in its reactions. researchgate.net This understanding is crucial for optimizing reaction conditions and predicting outcomes in complex synthetic sequences.

The interdisciplinary relevance of chlorothiolformate chemistry is evident in its contribution to materials science. The products derived from these reagents, such as dithiocarbonates, are precursors for creating advanced materials, including organic conductors. orgsyn.org The ability to precisely introduce specific functional groups allows for the fine-tuning of material properties, opening avenues for new electronic and optical applications.

Structure

2D Structure

3D Structure

Properties

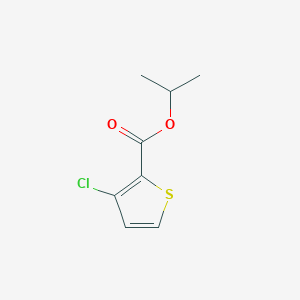

Molecular Formula |

C8H9ClO2S |

|---|---|

Molecular Weight |

204.67 g/mol |

IUPAC Name |

propan-2-yl 3-chlorothiophene-2-carboxylate |

InChI |

InChI=1S/C8H9ClO2S/c1-5(2)11-8(10)7-6(9)3-4-12-7/h3-5H,1-2H3 |

InChI Key |

QRAOEYCBAWISPD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=CS1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Isopropyl Chlorothiolformate

Contemporary Synthetic Routes and Methodological Innovations

Integration of Green Chemistry Principles in Synthetic Design

The growing emphasis on sustainable chemical manufacturing has necessitated a critical evaluation of traditional synthetic pathways through the lens of green chemistry. The synthesis of isopropyl chlorothiolformate, while industrially significant, presents opportunities for the integration of greener principles to mitigate environmental impact and enhance safety. This section explores the application of green chemistry principles to the synthetic design of this compound, focusing on the reduction of hazardous substances, the use of alternative reagents, and the improvement of reaction efficiency.

Traditional synthetic routes to chlorothiolformates often rely on reagents that are now recognized as highly hazardous. A primary example is the use of phosgene (B1210022), a toxic and corrosive gas, which poses significant safety risks and environmental concerns. The principles of green chemistry advocate for the substitution of such hazardous materials with safer alternatives.

One of the core tenets of green chemistry is the prevention of waste. This can be achieved by designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. scranton.eduibchem.com The ideal synthesis would have a 100% atom economy, generating no waste byproducts. libretexts.org Catalytic reactions are often favored over stoichiometric ones as they can significantly improve atom economy and reduce waste.

The choice of solvent is another critical aspect of green synthetic design. Many conventional organic solvents are volatile, flammable, and toxic, contributing to air pollution and posing health risks. rsc.orgijsr.net Green chemistry encourages the use of safer solvents, such as water, supercritical fluids, or ionic liquids, or even conducting reactions in the absence of a solvent (solvent-free synthesis). rsc.orgwhiterose.ac.uk

Phosgene-Free Synthetic Strategies

A significant advancement in the green synthesis of related compounds, which can be conceptually applied to this compound, is the development of phosgene-free methods. For instance, dimethyl carbonate (DMC) has emerged as an environmentally benign substitute for phosgene in carbonylation reactions. researchgate.netresearchgate.net DMC is a non-toxic and biodegradable compound that can be produced through green processes. upenn.edu A hypothetical greener route for this compound could involve the reaction of isopropyl mercaptan with a carbonylating agent derived from DMC, thereby avoiding the hazards associated with phosgene.

Catalytic Approaches and Solvent Selection

The implementation of catalytic systems can further enhance the green profile of the synthesis. The use of solid acid or base catalysts, for example, can facilitate reactions under milder conditions, reduce the need for corrosive reagents, and allow for easier separation and recycling of the catalyst.

In terms of solvent selection, a shift from halogenated hydrocarbons like dichloromethane, which are commonly used in traditional organic synthesis, to more environmentally friendly options is a key consideration. whiterose.ac.uk Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, or cyclopentyl methyl ether (CPME) offer lower toxicity and are less hazardous to the environment. An ideal scenario would be a solvent-free reaction, which would eliminate solvent-related waste and simplify purification processes. whiterose.ac.uk

The following interactive table compares a traditional phosgene-based synthesis with a hypothetical greener alternative for producing this compound, highlighting key green chemistry metrics.

| Parameter | Traditional Synthesis | Hypothetical Green Synthesis |

|---|---|---|

| Carbonylating Agent | Phosgene (COCl2) | Dimethyl Carbonate (DMC) derivative |

| Hazards of Carbonylating Agent | Highly toxic, corrosive gas | Low toxicity, biodegradable liquid |

| Byproducts | Hydrogen Chloride (HCl) | Methanol (can be recycled) |

| Catalyst | Often stoichiometric reagents | Heterogeneous catalyst (recyclable) |

| Solvent | Halogenated solvents (e.g., Dichloromethane) | Green solvent (e.g., 2-MeTHF) or solvent-free |

| Atom Economy | Lower due to byproduct formation | Potentially higher |

By integrating these green chemistry principles, the synthesis of this compound can be redesigned to be safer, more efficient, and more sustainable, aligning with the modern imperatives of the chemical industry.

Chemical Reactivity and Mechanistic Pathways of Isopropyl Chlorothiolformate

Nucleophilic Substitution Reactions Involving the Chlorothiolformate Group

The reactivity of isopropyl chlorothiolformate is largely characterized by nucleophilic substitution at the carbonyl carbon. The presence of a sulfur atom, an isopropyl group, and a chlorine atom attached to the carbonyl group creates a unique electronic environment that dictates the mechanistic pathways of its reactions.

The kinetics of the solvolysis of this compound have been investigated across a range of solvent systems. The first-order specific rate constants generally increase as the water content in binary organic mixtures rises, which is consistent with an ionization mechanism (SN1) that is facilitated by the solvent's ionizing power. organic-chemistry.org

The study of solvent effects provides significant insight into the transition state of the reaction. For this compound, the l value (sensitivity to solvent nucleophilicity) is 0.38 and the m value (sensitivity to solvent ionizing power) is 0.72. organic-chemistry.org These values are comparable to those observed for the solvolysis of t-butyl chloride (l = 0.34, m = 0.84), suggesting a mechanism with substantial carbocationic character. organic-chemistry.org The tangible l value, coupled with observed negative entropies of activation, points towards a modest degree of rear-side nucleophilic solvation of the developing carbocation in the transition state. organic-chemistry.org

| Solvent | k x 10^5 (s^-1) at 25.0 °C |

|---|---|

| 100% EtOH | 1.22 |

| 90% EtOH | 4.31 |

| 80% EtOH | 8.88 |

| 70% EtOH | 16.6 |

| 100% MeOH | 5.37 |

| 90% MeOH | 13.9 |

| 80% MeOH | 26.6 |

| 90% Acetone | 1.11 |

| 80% Acetone | 4.50 |

| 70% Acetone | 10.9 |

| 97% TFE | 42.1 |

| 90% TFE | 72.8 |

| 70% TFE | 114 |

| 50% TFE | 240 |

| 97% HFIP | 501 |

| 90% HFIP | 667 |

| 70% HFIP | 870 |

| 50% HFIP | 1180 |

Note: Data extracted from a study on the solvolysis of this compound. TFE = 2,2,2-trifluoroethanol; HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol.

The activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, further support the proposed mechanisms. For related systems like isobutyl chloroformate, negative entropies of activation are typically observed in reactions following an associative SN2 or addition-elimination pathway, indicative of a more ordered transition state. masterorganicchemistry.com

The mechanism of solvolysis for chlorothiolformates is highly dependent on the substrate structure and the solvent. For this compound, the data strongly suggest a dominant stepwise SN1 mechanism in most solvents. organic-chemistry.org This contrasts with its oxygen analog, isopropyl chloroformate, where dual reaction channels are observed: a bimolecular addition-elimination pathway in more nucleophilic solvents and a unimolecular fragmentation-ionization pathway in highly ionizing solvents. organic-chemistry.orgresearchgate.net

The mesomeric effect of the sulfur atom in this compound appears to govern the dominant mechanism, which varies with the solvent's ionizing ability. organic-chemistry.org In the case of methyl chlorothiolformate, competing SN1 and SN2 pathways have been proposed, with the prevalence of each mechanism depending on the water concentration in aqueous solvents. organic-chemistry.org

The extended Grunwald-Winstein equation is a powerful tool for analyzing solvent effects and elucidating reaction mechanisms. The equation is expressed as:

log(k/k₀) = lNT + mYCl

where k and k₀ are the solvolysis rate constants in a given solvent and in the reference solvent (80% ethanol/20% water), respectively. The parameter l measures the sensitivity of the solvolysis rate to the solvent nucleophilicity (NT), and m measures the sensitivity to the solvent ionizing power (YCl). mdpi.com

For the solvolysis of this compound, the application of this equation yields l = 0.38 and m = 0.72. organic-chemistry.org The m value close to unity suggests a transition state with significant charge separation, characteristic of an SN1-type mechanism. The modest l value indicates that the reaction is also sensitive to the nucleophilic properties of the solvent, which is interpreted as evidence for rear-side nucleophilic solvation of the developing resonance-stabilized acylium ion. organic-chemistry.org This solvation provides stability to the transition state without the formation of a full covalent bond.

The solvolysis of this compound is proposed to proceed primarily through a stepwise mechanism. organic-chemistry.org In the majority of solvents studied, the evidence points to a dominant stepwise SN1 pathway involving the formation of a resonance-stabilized acylium ion intermediate, which is subject to nucleophilic solvation. organic-chemistry.org

However, the mechanism can shift depending on the solvent. In 100% ethanol, a highly nucleophilic but less ionizing solvent, the bimolecular pathway becomes dominant. organic-chemistry.orgorganic-chemistry.org It is estimated that in 100% ethanol, approximately 87% of the reaction proceeds through the bimolecular channel, whereas in more ionizing solvents like 90% acetone, this is reduced to 34%. organic-chemistry.org This demonstrates the delicate balance between the substrate's electronic properties and the solvent's characteristics in dictating whether the reaction follows a concerted or a stepwise pathway.

In nucleophilic substitution reactions of chloroformate and chlorothiolformate esters, there can be competition between two main pathways: acylation and alkylation. Acylation involves the nucleophile attacking the carbonyl carbon, leading to the transfer of the acyl (RO(C=S)-) group. Alkylation involves the nucleophile attacking the alkyl group (isopropyl in this case), leading to the transfer of the alkyl group and the formation of products like isopropyl ether or isopropyl chloride, depending on the nucleophile and solvent.

While specific studies on the competitive alkylation versus acylation for this compound are not widely detailed, analysis of analogous systems provides insight. For isopropyl chloroformate, studies have shown the formation of isopropyl chloride in amounts ranging from 2-33%, with higher percentages observed in less nucleophilic solvents. researchgate.net This indicates that the SN1-type cleavage of the alkyl-oxygen bond (alkylation) can be a significant competing pathway to the expected acylation at the carbonyl carbon. It is plausible that a similar competitive scenario exists for this compound, where the nucleophile can attack either the carbonyl carbon (acylation) or the isopropyl group (alkylation), especially in solvents that favor carbocation formation.

Mechanistic Elucidation of Solvolysis Reactions in Varied Media (Analogous Systems)

Reactions with Heteroatom Nucleophiles

This compound reacts with a variety of heteroatom nucleophiles. The solvolysis reactions discussed previously are examples of reactions with oxygen-based nucleophiles (water and alcohols).

Reactions with nitrogen nucleophiles, such as primary and secondary amines, are also common. The aminolysis of chlorothioformates is a standard method for the synthesis of thiocarbamates. mdpi.com In these reactions, the amine attacks the electrophilic carbonyl carbon of the this compound, leading to the displacement of the chloride ion and the formation of an N-substituted-O-isopropyl thiocarbamate. This reaction is a type of acylation, where the amino group is acylated by the chlorothiolformate. The synthesis of O-isopropyl N-ethyl thiocarbamate, a known flotation agent, is an example of such a reaction. mdpi.comresearchgate.net

Reactions with sulfur nucleophiles, such as thiols, can also occur. This would lead to the formation of dithiocarbonates. These reactions follow a similar nucleophilic substitution mechanism at the carbonyl carbon, where the thiol acts as the nucleophile.

Aminolysis: Formation of Thiocarbamates and Related Amide Derivatives

The reaction of this compound with primary and secondary amines, a process known as aminolysis, serves as a direct and efficient method for the synthesis of S-isopropyl thiocarbamates. This reaction proceeds through a nucleophilic acyl substitution mechanism.

The nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the this compound. This initial attack results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate involves the expulsion of the chloride ion, which is a good leaving group, leading to the formation of the stable S-isopropyl thiocarbamate and hydrochloric acid. The hydrochloric acid is typically neutralized by the excess amine or an added base in the reaction mixture.

The general reaction can be depicted as follows:

(CH₃)₂CHSCOCl + 2 RNH₂ → (CH₃)₂CHSCO(NHR) + RNH₃Cl (CH₃)₂CHSCOCl + 2 R₂NH → (CH₃)₂CHSCO(NR₂) + R₂NH₂Cl

Table 1: Products of Aminolysis of this compound with Various Amines

| Amine | Product | Product Class |

| Primary Amine (RNH₂) | S-Isopropyl N-alkylthiocarbamate | Thiocarbamate |

| Secondary Amine (R₂NH) | S-Isopropyl N,N-dialkylthiocarbamate | Thiocarbamate |

The reactivity of the amine plays a significant role in the rate of the reaction. Generally, primary amines are more reactive than secondary amines due to reduced steric hindrance. The reaction is a versatile method for introducing the thiocarbamate functionality into a wide array of organic molecules. google.com

Thiolysis and Alcoholysis Pathways

Thiolysis:

The reaction of this compound with thiols (thiolysis) is expected to proceed via a similar nucleophilic acyl substitution mechanism to aminolysis. The sulfur atom of the thiol attacks the carbonyl carbon, leading to the formation of an S,S-dialkyl dithiocarbonate. This reaction pathway is a viable method for the synthesis of unsymmetrical dithiocarbonates.

(CH₃)₂CHSCOCl + R'SH → (CH₃)₂CHSCO(SR') + HCl

Alcoholysis:

The alcoholysis of this compound, a specific type of solvolysis, has been studied in various solvents. mdpi.com The mechanism of this reaction is sensitive to the solvent's ionizing power and nucleophilicity. mdpi.com In most alcoholic solvents, the reaction proceeds through a dominant stepwise SN1 mechanism. mdpi.com This involves the initial ionization of the this compound to form a resonance-stabilized acylium ion and a chloride ion. The acylium ion is then attacked by the alcohol nucleophile.

However, in less ionizing and more nucleophilic solvents, such as 100% ethanol, a bimolecular pathway, likely an addition-elimination mechanism, becomes more significant. mdpi.com

Table 2: Mechanistic Pathways for Alcoholysis of this compound

| Solvent Condition | Dominant Mechanism | Intermediate |

| Highly Ionizing Solvents | SN1 | Resonance-stabilized acylium ion |

| Less Ionizing, More Nucleophilic Solvents | Bimolecular (Addition-Elimination) | Tetrahedral intermediate |

Electrophilic and Radical Reactions Initiated by this compound

Currently, there is limited specific information in the scientific literature detailing electrophilic or radical reactions that are directly initiated by this compound.

Electrophilic Reactions:

While the carbonyl carbon of this compound is inherently electrophilic and central to the nucleophilic substitution reactions discussed above, its role in initiating broader electrophilic reactions, such as electrophilic aromatic substitution, is not well-documented. In such reactions, a more potent electrophile, typically generated by the reaction of a precursor with a Lewis acid, is usually required.

Radical Reactions:

Radical reactions are characterized by three main stages: initiation, propagation, and termination. lumenlearning.comlibretexts.orglibretexts.orgmasterorganicchemistry.com The initiation step typically involves the homolytic cleavage of a weak bond to generate free radicals, often induced by heat or light. lumenlearning.comlibretexts.orglibretexts.org While compounds with weaker bonds are prone to initiating radical reactions, there is no substantial evidence to suggest that this compound readily undergoes homolysis to initiate radical chain reactions under typical conditions. The C-Cl and C-S bonds in the molecule are relatively stable. Therefore, its role as a radical initiator is not a prominent feature of its chemistry.

Applications in Advanced Organic Synthesis

Strategic Reagent in Carbon-Sulfur Bond Forming Reactions

The formation of carbon-sulfur (C-S) bonds is a cornerstone of modern organic synthesis, as sulfur-containing compounds are integral to pharmaceuticals, agrochemicals, and materials science. rsc.org Transition metal-catalyzed cross-coupling reactions are common, but reagents like isopropyl chlorothiolformate offer a direct, metal-free pathway for creating specific types of C-S bonds. rsc.org

This compound's primary role in this context is as an electrophilic source for the isopropoxythiocarbonyl group. It readily reacts with a wide range of nucleophiles. For instance, its reaction with amines (aminolysis) leads to the formation of S-isopropyl thiocarbamates, establishing a new nitrogen-carbon bond while retaining the original sulfur-carbon linkage. Similarly, reaction with thiols would yield dithiocarbonates. This reactivity makes it a strategic choice for synthesizing molecules where this specific functional group is required. The general mechanism involves the nucleophilic attack on the carbonyl carbon followed by the elimination of a chloride ion.

Table 1: Examples of C-S Bond Formation using this compound

| Nucleophile | Product Class | Bond Formed |

|---|---|---|

| Primary/Secondary Amine (R₂NH) | S-Isopropyl Thiocarbamate | N-C(O)S |

| Thiol (R'SH) | S,S'-Dialkyl Dithiocarbonate | S-C(O)S |

Precursor for Complex Molecular Architectures and Specialty Chemicals

The versatility of this compound extends to its use as a foundational element for constructing more elaborate molecules.

Sulfur-containing heterocycles are a critical class of compounds, frequently forming the core of medicinally active molecules. nih.gov Their synthesis often involves the cyclization of linear precursors containing both sulfur and another heteroatom, such as nitrogen. nih.govorganic-chemistry.org

While direct examples employing this compound are not prevalent, its bifunctional nature makes it a potential candidate for such syntheses. A plausible synthetic strategy would involve reacting it with a molecule containing two nucleophilic sites (e.g., an amino alcohol or an amino thiol). The initial reaction would occur at one nucleophilic site, and a subsequent intramolecular cyclization could form a heterocyclic ring. For example, reaction with a 1,2-amino-thiol could potentially lead to the formation of a thiazolidinone derivative, a common scaffold in medicinal chemistry.

In the landscape of chemical synthesis, "organic building blocks" are relatively small, functionalized molecules that serve as starting points for constructing larger, more complex structures. sigmaaldrich.comboronmolecular.com this compound fits this description perfectly. It provides a compact and reactive source of the isopropoxythiocarbonyl group, which can be incorporated into a larger synthetic scheme to impart specific physical or chemical properties to the target molecule. The utility of such building blocks lies in their ability to enable the modular and efficient assembly of novel compounds for various applications, from drug discovery to materials science. apolloscientific.co.ukresearchgate.net

Role in Organometallic Chemistry: Derivatization of Metal-Containing Compounds (e.g., Ferrocene (B1249389) Derivatives)

Ferrocene and its derivatives are of significant interest due to their unique electrochemical properties and applications in materials science and catalysis. nih.gov The functionalization of ferrocene's cyclopentadienyl (B1206354) rings is a key method for tuning its properties. One common method for this is the Friedel-Crafts acylation.

In this context, this compound can be used as an acylating agent. In the presence of a Lewis acid catalyst, such as aluminum chloride, it can react with ferrocene to attach the isopropoxythiocarbonyl group directly to one of the cyclopentadienyl rings. This derivatization introduces a sulfur-containing moiety, which can alter the compound's redox potential and solubility, or serve as a handle for further synthetic transformations. Analogous reactions using other chloroformates to functionalize ferrocene are known, highlighting the feasibility of this approach. google.com

Applications in Agrochemical and Pharmaceutical Intermediate Synthesis Research

The structural motifs accessible from this compound are relevant to both the agrochemical and pharmaceutical industries.

In agrochemical research, the thiocarbamate functional group is a well-established pharmacophore found in numerous herbicides. wikipedia.orgresearchgate.net S-Alkyl thiocarbamates, which can be synthesized directly from the reaction of an amine with a chlorothiolformate like this compound, have been developed as effective agents for weed control. researchgate.net Therefore, this compound serves as a direct and valuable intermediate for the synthesis of potential new herbicidal compounds.

In the pharmaceutical sector, the importance of sulfur-containing compounds is immense, with a significant number of FDA-approved drugs featuring sulfur atoms in their structures. researchgate.net Many of these drugs are based on sulfur-containing heterocyclic scaffolds. nih.gov As a reactive building block, this compound represents a potential starting point for the synthesis of novel sulfur-containing molecules that could be screened for biological activity, serving as intermediates in the lengthy and complex process of drug discovery.

Theoretical and Computational Investigations of Isopropyl Chlorothiolformate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to describing the distribution of electrons within a molecule and the nature of the chemical bonds holding it together. mdpi.com These methods, broadly categorized into ab initio and density functional theory, serve as the foundation for predicting molecular properties and reactivity. researchgate.netresearchgate.net For a molecule such as Isopropyl chlorothiolformate, these calculations can elucidate the influence of the sulfur and chlorine atoms and the isopropyl group on the electronic environment of the carbonyl center.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. scispace.com It offers a favorable balance between accuracy and computational cost, making it suitable for optimizing molecular geometries and exploring different conformational states. researchgate.net

For this compound, DFT calculations would be employed to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. A primary focus of such a study would be to identify the most stable conformer(s). Experimental and mechanistic studies suggest that chlorothiolformates often adopt a syn conformation, where the halogen atom is positioned trans with respect to the alkyl group. mdpi.com DFT geometry optimization would be the method of choice to confirm the stability of this arrangement for this compound and to calculate the energy differences between it and other possible conformers, such as the anti conformation. The results of these calculations are crucial for understanding the molecule's ground-state properties and serve as the starting point for more complex simulations of reactivity. scispace.com

Ab initio methods, meaning "from first principles," solve the Schrödinger equation without relying on empirical data. doi.org While computationally more demanding than DFT, high-level correlated methods such as Coupled Cluster (CC) theory, like CCSD(T), can provide highly accurate energetic information. researchgate.net

These methods are the gold standard for calculating thermochemical data, including heats of formation and bond dissociation energies. For this compound, ab initio calculations could be used to precisely determine the strength of the C-Cl and C-S bonds. This information is vital for understanding the molecule's stability and predicting its likely fragmentation pathways in chemical reactions. Furthermore, these high-level calculations can be used to benchmark the accuracy of more computationally efficient methods like DFT, ensuring the chosen functional and basis set are appropriate for the system. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediate species, and characterizing the high-energy transition states that control reaction rates. longdom.org For this compound, a key reaction of interest is its solvolysis, where the molecule reacts with a solvent to substitute the chloride leaving group.

A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecular system as a function of its geometry. longdom.orgdntb.gov.ua By mapping the PES for a reaction, chemists can visualize the entire transformation from reactants to products, identifying the lowest energy pathway, known as the reaction coordinate. longdom.org Key points on the PES include energy minima, which correspond to stable reactants, products, and intermediates, and saddle points, which represent the transition states. researchgate.net

For the solvolysis of this compound, computational mapping of the PES would be used to investigate the mechanisms suggested by experimental kinetic studies. mdpi.com This would involve calculating the structures and energies of proposed transition states for different pathways, such as a dissociative SN1-like mechanism involving a resonance-stabilized acylium ion intermediate or a bimolecular addition-elimination pathway. The calculated energy barriers (activation energies) for these pathways can then be compared to determine the most favorable mechanism under different conditions.

Solvent plays a crucial role in the reactivity of polar molecules, and its effects must be included in realistic computational simulations. This can be achieved through implicit models, where the solvent is treated as a continuous dielectric medium, or explicit models, where individual solvent molecules are included in the calculation.

The solvolysis of this compound has been shown to be highly sensitive to the properties of the solvent. mdpi.com Kinetic studies using the extended Grunwald-Winstein equation demonstrate a significant dependence on both solvent ionizing power (YCl) and solvent nucleophilicity (NT). mdpi.com The reaction proceeds via a dominant stepwise SN1 mechanism in most solvents, with evidence of modest rear-side nucleophilic solvation of the developing carbocation. mdpi.com However, in a highly nucleophilic solvent like 100% ethanol, the mechanism shifts to being predominantly bimolecular. mdpi.com

Computational simulations can model these solvent effects to provide a molecular-level understanding of these observations. By performing calculations in the presence of different solvent models, researchers can quantify how the solvent stabilizes or destabilizes reactants, intermediates, and transition states, thereby explaining the observed shifts in reaction mechanism and rate.

Table 1: Specific Rates of Solvolysis (k) for this compound at 25.0 °C and Parameters for the Extended Grunwald-Winstein Equation. mdpi.com

| Solvent | k x 105 (s-1) | NT | YCl |

| 100% EtOH | 1.22 | 0.37 | -2.52 |

| 90% EtOH | 5.26 | 0.16 | -0.93 |

| 80% EtOH | 11.2 | 0.00 | 0.00 |

| 70% EtOH | 19.3 | -0.09 | 0.61 |

| 60% EtOH | 30.8 | -0.20 | 1.12 |

| 50% EtOH | 51.7 | -0.30 | 1.65 |

| 100% MeOH | 13.9 | 0.17 | -1.19 |

| 90% MeOH | 26.6 | 0.01 | -0.21 |

| 80% MeOH | 43.1 | -0.06 | 0.49 |

| 90% Acetone | 0.437 | -0.37 | -1.57 |

| 80% Acetone | 2.50 | -0.39 | -0.67 |

| 70% Acetone | 7.07 | -0.42 | 0.13 |

| 97% TFE-EtOH | 142 | -3.30 | 2.83 |

| 80% TFE | 422 | -2.53 | 2.84 |

| 97% TFE | 1110 | -5.29 | 2.79 |

| 70% TFE | 1290 | -2.31 | 2.92 |

| 50% TFE | 2400 | -1.90 | 3.05 |

| 90% HFIP | 201000 | -5.91 | 4.61 |

| 70% HFIP | 201000 | -4.42 | 4.75 |

| 50% HFIP | 188000 | -3.82 | 4.88 |

Data sourced from the International Journal of Molecular Sciences, 2010. mdpi.com TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational quantum chemistry is a powerful tool for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. uncw.edu These predictions serve as a crucial bridge between theoretical models and experimental reality.

The process typically involves optimizing the molecular geometry at a suitable level of theory (e.g., DFT) and then performing a specialized calculation for the desired spectroscopic property. uncw.edu For instance, NMR shielding tensors can be calculated to predict chemical shifts, while calculations of vibrational frequencies can help in the assignment of complex IR spectra. nih.gov

For this compound, predicted 1H and 13C NMR spectra could be compared against experimentally obtained spectra. A strong agreement between the predicted and measured values would validate the accuracy of the computed molecular geometry and electronic structure. Any significant discrepancies could, in turn, suggest the presence of specific conformational dynamics or solvent interactions not accounted for in the initial theoretical model, prompting further investigation. While the methodology is well-established, specific studies applying these predictive techniques to this compound and validating them against new experimental data have not been reported in the surveyed literature.

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental for separating Isopropyl chlorothiolformate from impurities and complex matrices, allowing for its accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of this compound. In this method, the compound is vaporized and separated from other components based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint that confirms the compound's identity. epa.govnih.gov

This technique is instrumental in identifying and quantifying impurities that may be present from the synthesis process, such as unreacted starting materials or byproducts. The high sensitivity of GC-MS allows for the detection of trace-level contaminants.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Value |

| GC Column | RXi-5-Sil MS (30m x 0.25mm, 0.25 µm) or similar |

| Injector Temperature | 250°C |

| Oven Program | Start at 70°C, ramp at 10°C/min to 280°C |

| Carrier Gas | Helium |

| Ion Source Temp. | 280°C |

| MS Scan Range | 40-550 m/z |

Note: This table presents typical parameters and would require optimization for specific instrumentation and sample matrices.

For analyzing this compound within complex mixtures, particularly those containing non-volatile or thermally sensitive components, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) is the method of choice. HPLC separates compounds in a liquid phase based on their affinity for the stationary and mobile phases. nih.gov The separated compounds are then ionized, typically using electrospray ionization (ESI), and analyzed by a tandem mass spectrometer. nih.gov

The use of MS/MS, often in a highly selective selected reaction monitoring (H-SRM) mode, allows for unambiguous identification and quantification even in the presence of interfering matrix components. nih.gov This is achieved by selecting a specific precursor ion of this compound and monitoring for a characteristic product ion after fragmentation. Aprotic co-solvents like isopropyl alcohol can be used to improve the solubility of certain compounds. waters.com

Table 2: Hypothetical HPLC-MS/MS Method Parameters

| Parameter | Description |

| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (M+H)⁺ | To be determined experimentally |

| Product Ion | To be determined experimentally from fragmentation |

Note: The specific ions and mobile phase gradient would be determined during method development.

Headspace Gas Chromatography (HS-GC) is a specialized technique designed for the analysis of volatile organic impurities (OVIs) or residual solvents in a sample. sigmaaldrich.com This method is critical for quality control, ensuring that the final product meets purity standards set by regulatory bodies like the USP and ICH. lobachemie.comthermofisher.com The sample is placed in a sealed vial and heated, allowing volatile compounds to partition into the gaseous phase (headspace) above the sample. egtchemie.ch A portion of this gas is then injected into the GC system for analysis. sdfine.com

This technique is ideal for detecting residual solvents used during the synthesis of this compound without introducing the non-volatile components of the sample matrix into the GC system, thereby protecting the instrument and improving reproducibility. sigmaaldrich.comsdfine.com

Table 3: Common Residual Solvents Detectable by HS-GC

| Solvent | Potential Role in Synthesis |

| Isopropanol | Starting material |

| Methylene Chloride | Reaction solvent |

| Toluene | Reaction solvent |

| Hexane | Extraction/crystallization solvent |

| Acetone | Cleaning/drying solvent |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of molecules like this compound. jchps.com It provides detailed information about the chemical environment, connectivity, and configuration of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for confirming the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. jchps.com For this compound, the spectrum would be expected to show distinct signals for the methine (-CH) and methyl (-CH₃) protons of the isopropyl group.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. core.ac.uk this compound is expected to show three distinct carbon signals corresponding to the carbonyl carbon (C=O), the methine carbon, and the two equivalent methyl carbons.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -CH(CH₃)₂ | ~5.0 - 5.5 | Septet |

| ¹H | -CH(CH ₃)₂ | ~1.4 - 1.6 | Doublet |

| ¹³C | C =O | ~165 - 175 | Singlet |

| ¹³C | -C H(CH₃)₂ | ~70 - 80 | Singlet |

| ¹³C | -CH(C H₃)₂ | ~20 - 25 | Singlet |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and would be confirmed experimentally using a reference standard like Tetramethylsilane (TMS). jchps.com

Solid-State NMR (ssNMR) spectroscopy is used to study materials in their solid, powdered, or amorphous states. st-andrews.ac.ukmit.edu This technique is particularly valuable for characterizing the physical form of this compound, which can exist in different crystalline (polymorphs) or amorphous forms. Different solid forms can possess distinct physical properties.

Using techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS), ssNMR can provide high-resolution spectra of solid samples, offering insights into molecular conformation and intermolecular packing arrangements that are not accessible in solution-state NMR. nih.govnih.gov This analysis can reveal subtle differences in the chemical environment of atoms in different solid forms, which manifest as changes in chemical shifts. nih.gov

Table 5: Information Obtainable from Solid-State NMR of this compound

| Analysis | Information Gained |

| Polymorph Identification | Distinguishes between different crystalline forms by observing unique sets of chemical shifts. |

| Conformational Analysis | Provides information on the molecule's 3D structure in the solid state. |

| Amorphous Content | Can quantify the ratio of crystalline to amorphous material in a bulk sample. |

| Molecular Packing | Elucidates how molecules are arranged relative to one another in the crystal lattice. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectrometry, serves as a powerful tool for the structural elucidation of this compound. These techniques probe the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the bonds connecting them. The resulting spectra provide a unique molecular fingerprint, allowing for the identification of functional groups and the tracking of chemical transformations.

Assignment of Characteristic Vibrational Modes

The most prominent vibrational modes for this compound are expected in the following regions:

C=O (Carbonyl) Stretch: The carbonyl group in the chlorothiolformate moiety is expected to exhibit a strong, sharp absorption band in the infrared spectrum. pressbooks.pub Typically, acyl chlorides show a C=O stretching frequency in the range of 1770-1815 cm⁻¹. The presence of the sulfur atom might slightly alter this frequency, but it will remain a dominant feature.

C-S (Thioester) Stretch: The carbon-sulfur single bond stretch is generally a weak to medium absorption in the region of 600-800 cm⁻¹. This band can sometimes be difficult to identify due to its weakness and the presence of other absorptions in the fingerprint region.

C-Cl (Carbon-Chlorine) Stretch: The carbon-chlorine bond gives rise to a strong absorption in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. This band may overlap with the C-S stretching vibration.

C-H (Alkyl) Stretch and Bend: The isopropyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically in the 2850-2970 cm⁻¹ range). libretexts.org Additionally, C-H bending vibrations for the methyl groups will be observed around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹. libretexts.org

C-O (Ester) Stretch: The C-O single bond stretch of the isopropyl group is expected to appear in the 1050-1260 cm⁻¹ region. libretexts.org

A summary of the predicted characteristic vibrational modes for this compound is presented in the table below.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C-H Stretch | Isopropyl (Alkyl) | 2850 - 2970 | Strong |

| C=O Stretch | Carbonyl | 1770 - 1815 | Strong, Sharp |

| C-H Bend (Scissoring) | Methyl | 1470 - 1450 | Medium |

| C-H Bend (Rocking) | Methyl | 1370 - 1350 | Medium |

| C-O Stretch | Isopropyl Ester | 1050 - 1260 | Strong |

| C-Cl Stretch | Acyl Chloride | 600 - 800 | Strong |

| C-S Stretch | Thiolformate | 600 - 800 | Weak to Medium |

Raman spectroscopy provides complementary information to IR spectroscopy. The C-S and C-Cl bonds, which may have weak IR absorptions, often produce strong signals in Raman spectra due to their polarizability. The symmetric vibrations of the molecule are particularly Raman active. For instance, the C-S stretching vibration would be more readily observable in the Raman spectrum.

In-situ Spectroscopic Monitoring of Synthetic Reactions

In-situ spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, are invaluable for real-time monitoring of the synthesis of this compound. nih.govyoutube.com By inserting a probe directly into the reaction vessel, chemists can track the concentration of reactants, intermediates, and products as the reaction progresses. nih.govspectroscopyonline.comyoutube.com

For example, in a typical synthesis involving the reaction of phosgene (B1210022) or a phosgene equivalent with isopropyl mercaptan, in-situ FTIR could be used to:

Monitor the consumption of reactants: The disappearance of the characteristic S-H stretching band from isopropyl mercaptan (around 2550-2600 cm⁻¹) would indicate its consumption.

Track the formation of the product: The appearance and increase in intensity of the strong C=O stretching band of this compound (around 1770-1815 cm⁻¹) would signify product formation. youtube.com

Identify reaction intermediates: Transient species, if present in sufficient concentration, could be detected, providing mechanistic insights.

Determine reaction endpoints: The reaction can be considered complete when the reactant peaks have disappeared and the product peaks have reached a stable maximum intensity.

This real-time data allows for precise control over reaction parameters, optimization of reaction conditions, and ensures the desired product is formed efficiently and safely. youtube.com

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. diva-portal.org While specific XPS data for this compound is not widely published, the expected binding energies for its constituent elements can be predicted based on data from analogous compounds. researchgate.netthermofisher.comtib.eunih.govresearchgate.netnih.gov

The core level spectra for each element in this compound would provide information about its chemical environment.

C 1s (Carbon): The C 1s spectrum is expected to be complex, with multiple peaks corresponding to the different carbon environments:

The carbon atom of the carbonyl group (C=O) will have the highest binding energy due to its bonding to two electronegative atoms (oxygen and chlorine).

The methine carbon of the isopropyl group (-CH-) bonded to oxygen will appear at a higher binding energy than the methyl carbons.

The two methyl carbons (-CH₃) of the isopropyl group will have the lowest binding energy, characteristic of aliphatic carbon.

O 1s (Oxygen): A single peak is expected for the oxygen atom in the C=O group and another for the oxygen in the C-O-C linkage, though these may be unresolved.

S 2p (Sulfur): The sulfur atom in the thiolformate group is expected to show a characteristic S 2p doublet (2p₃/₂ and 2p₁/₂). Its binding energy will be indicative of a sulfur atom in a +2 oxidation state. researchgate.netresearchgate.netnih.gov

Cl 2p (Chlorine): The chlorine atom bonded to the carbonyl carbon will also exhibit a characteristic Cl 2p doublet (2p₃/₂ and 2p₁/₂). The binding energy for an organic chlorine in an acyl chloride is typically around 200 eV for the Cl 2p₃/₂ peak. thermofisher.comresearchgate.net

The following table summarizes the predicted binding energy ranges for the core electrons of each element in this compound.

| Element | Orbital | Chemical Environment | Predicted Binding Energy (eV) |

| C 1s | C=O | ~288 - 289 | |

| CH (isopropyl) | ~286 - 287 | ||

| CH₃ (isopropyl) | ~284 - 285 | ||

| O 1s | C=O and C-O-C | ~532 - 534 | |

| S 2p | 2p₃/₂ | C-S | ~163 - 165 |

| Cl 2p | 2p₃/₂ | C-Cl | ~200 - 201 |

XPS analysis would be particularly useful for confirming the purity of this compound and for studying its interaction with surfaces, for instance, in the context of surface modification or in understanding its degradation pathways.

Method Validation and Quantification Strategies in Analytical Chemistry

The accurate quantification of this compound is crucial for quality control, reaction monitoring, and stability studies. Gas chromatography (GC), particularly when coupled with a mass spectrometer (MS), is a suitable technique for the analysis of this volatile and reactive compound. libretexts.orglibretexts.orgnih.gov However, any analytical method employed must be properly validated to ensure the reliability and accuracy of the results. researchgate.netgoldschmidt.info

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The key parameters for validation include:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards of known concentrations and performing a linear regression analysis. goldschmidt.info

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is measured. goldschmidt.info

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time (intra-day precision). goldschmidt.info

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment (inter-day precision).

Specificity (or Selectivity): The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In GC-MS, specificity is greatly enhanced by monitoring specific fragment ions of the analyte. libretexts.orglibretexts.org

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. goldschmidt.info

For the quantitative analysis of this compound using GC-MS, an internal standard method is often preferred. libretexts.org An internal standard is a compound with similar chemical properties to the analyte that is added in a constant amount to all samples, standards, and blanks. This helps to correct for variations in injection volume and instrument response. The concentration of the analyte is determined by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve. chromforum.orgyoutube.com Given the reactive nature of this compound, care must be taken during sample preparation and analysis to prevent degradation.

Chemical Derivatization Strategies Utilizing Isopropyl Chlorothiolformate

Application as an Esterifying Agent for Analytical Sample Preparation

Alkyl chloroformates are effective esterifying agents that react with functional groups such as hydroxyls, amines, and thiols. This reaction increases the volatility and thermal stability of polar analytes, making them suitable for GC analysis. While compounds like ethyl and propyl chloroformate are commonly cited, the specific use-cases for isopropyl chlorothiolformate are sparse.

Derivatization of Hydrophilic Compounds for Enhanced Chromatographic Performance

Hydrophilic compounds, such as amino acids and organic acids, are often non-volatile and exhibit poor chromatographic behavior. Derivatization with reagents like alkyl chloroformates converts these polar molecules into more volatile and less polar derivatives. This transformation reduces interactions with the stationary phase of the GC column, resulting in sharper, more symmetrical peaks and improved separation.

Improvement of Detectability and Separation Efficiency in GC and MS Analyses

The introduction of an isopropoxycarbonyl group via derivatization with this compound would increase the molecular weight of an analyte. In mass spectrometry, this can shift the mass-to-charge ratio (m/z) of the fragments to a higher, more specific region of the spectrum, away from background noise, thereby improving detectability. The resulting derivatives often produce characteristic fragmentation patterns that aid in structural elucidation and selective detection.

Improved separation efficiency is a direct consequence of the enhanced volatility and reduced polarity of the derivatized analytes. This leads to better resolution between adjacent peaks in a chromatogram. While this is a well-established principle for derivatization in general, there is a lack of specific data, such as retention time shifts or resolution values, from studies employing this compound.

Strategies for Complex Biological and Environmental Sample Analysis

Analyzing complex matrices like blood, urine, or environmental water samples presents challenges due to the presence of numerous interfering compounds. Derivatization can enhance the selectivity and sensitivity of the analysis for target analytes.

Resolution of Isobaric and Isomeric Species in Mass Spectrometry-Based Assays

Isobaric (same mass) and isomeric (same chemical formula, different structure) compounds are particularly challenging to distinguish using mass spectrometry alone. Chromatographic separation is essential. Chiral derivatization, where a chiral reagent is used to create diastereomers from enantiomers, is a common strategy. These diastereomers have different physical properties and can be separated on a non-chiral chromatographic column.

While the synthesis of chiral amino acid derivatives has been reported using this compound in the context of ferrocene (B1249389) chemistry, its application for the specific purpose of resolving isomers in analytical assays is not documented. researchgate.net The study noted that competitive alkylation and acylation reactions can occur, which could complicate its use as a straightforward derivatizing agent for quantitative analysis. researchgate.net

Implementation of Chemical Isotope Labeling for Quantitative Analysis

Chemical isotope labeling is a powerful technique for accurate quantification in mass spectrometry. A known amount of an isotopically labeled internal standard is added to a sample. The analyte and the standard are derivatized together. The ratio of the signal intensity of the native analyte to its isotopically labeled counterpart allows for precise quantification, correcting for sample loss during preparation and instrumental variability.

This technique, often referred to as Stable Isotope Dilution (SID), relies on the availability of isotopically labeled derivatizing agents. While isotope-labeled versions of other chloroformates are used, there is no evidence in the reviewed literature of this compound being used in chemical isotope labeling strategies for quantitative analysis.

Derivatization for Selective Detection and Molecular Probing

Derivatization can be used to introduce a specific chemical tag onto an analyte, making it detectable by a particular detector or allowing it to be used as a molecular probe. For example, a fluorophore can be attached to enable fluorescence detection, or a group with high electron affinity can be added for sensitive detection by electron capture detection (ECD) in GC.

The reactivity of this compound has been investigated, with studies on its solvolysis suggesting it reacts through a stepwise S_N1 mechanism. mdpi.comresearchgate.net This fundamental understanding of its chemical behavior is crucial for any potential application in selective tagging or probing, but specific examples of its use in developing methods for selective detection or as a molecular probe have not been found in the scientific literature.

Comparative Academic Studies with Analogous Reagents

Comparison of Reactivity and Selectivity with Alkyl Chloroformates

Isopropyl chlorothiolformate belongs to the broader class of chloroformate esters, and its reactivity is often benchmarked against its alkyl chloroformate analogues. The structure of the alkyl group—be it primary, secondary, or tertiary—profoundly influences the reagent's stability, reaction mechanism, and selectivity.

Reactivity and Stability: The thermal stability of chloroformates is directly related to the nature of the alkyl substituent. The general order of decreasing stability is aryl > primary alkyl > secondary alkyl > tertiary alkyl. bachem.com As a secondary alkyl chloroformate, isopropyl chloroformate is inherently less stable than primary counterparts like methyl chloroformate and ethyl chloroformate. bachem.com However, in the context of specific synthetic applications, such as peptide synthesis, mixed anhydrides prepared using isopropyl chloroformate have demonstrated greater stability compared to those derived from ethyl and isobutyl chloroformates. researchgate.net

Studies on solvolysis rates provide further insight into reactivity. In highly ionizing fluoroalcohols, the reactivity order for a related series of S-alkyl chlorothioformates was found to be kMeSCOCl < kEtSCOCl ≈ ki-BuSCOCl < ki-PrSCOCl << kt-BuSCOCl, indicating that the reactivity is significantly influenced by the alkyl group's structure in these solvents. nih.gov The solvolysis of isopropyl chloroformate itself is complex, proceeding through different pathways depending on the solvent's properties. In more nucleophilic solvents, a bimolecular addition-elimination pathway is common, whereas in highly ionizing solvents, a unimolecular (SN1-like) fragmentation-ionization mechanism can dominate. nih.gov This contrasts with simpler primary alkyl chloroformates, which more consistently favor bimolecular pathways.

Selectivity and Application: In synthetic applications, particularly peptide synthesis, isopropyl chloroformate has shown superior performance in minimizing side reactions. When used for mixed anhydride generation, racemization during the coupling of N-benzyloxycarbonylglycylamino acids was three to four times lower with isopropyl chloroformate than with ethyl or isobutyl chloroformate. researchgate.net This enhanced selectivity is a significant advantage for maintaining the stereochemical integrity of chiral molecules.

Furthermore, in the derivatization of amino acids for gas chromatography, the choice of alkyl chloroformate impacts derivatization yield and reproducibility. While methyl chloroformate was found to be the preferred reagent in one study for analyzing seleno amino acids due to its high yield and reproducibility, the study highlights that the performance varies significantly with the alkyl group (methyl vs. ethyl vs. menthyl). researchgate.net This underscores that selectivity and efficiency are highly dependent on the specific substrate and the structure of the alkyl chloroformate used.

Table 1: Comparison of Isopropyl Chloroformate with Other Alkyl Chloroformates

| Feature | Isopropyl Chloroformate | Ethyl Chloroformate | Isobutyl Chloroformate | Methyl Chloroformate |

|---|---|---|---|---|

| Alkyl Type | Secondary | Primary | Primary | Primary |

| Thermal Stability | Lower than primary alkyls bachem.com | Higher than secondary alkyls bachem.com | Higher than secondary alkyls | Higher than secondary alkyls bachem.com |

| Mixed Anhydride Stability | More stable researchgate.net | Less stable researchgate.net | Less stable researchgate.net | Not specified |

| Racemization in Peptide Coupling | Significantly lower researchgate.net | Higher researchgate.net | Higher researchgate.net | Not specified |

| Solvolysis Mechanism | Varies (Bimolecular or Unimolecular) nih.gov | Primarily Bimolecular | Primarily Bimolecular | Primarily Bimolecular |

Distinctions from Other Thiol-Activating Agents and Coupling Reagents

This compound's role in synthesis is primarily as a coupling reagent, where it activates carboxylic acids for reaction with nucleophiles, typically amines, to form amide bonds. Its mechanism and application profile distinguish it from other classes of reagents used for similar purposes.

Distinction from Other Peptide Coupling Reagents: The primary distinction lies in the nature of the activated intermediate. This compound functions via the mixed anhydride method . In this process, the reagent reacts with a carboxylate (e.g., from an N-protected amino acid) to form a mixed carbonic-carboxylic anhydride. This activated intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of a peptide bond and the release of carbon dioxide and isopropyl alcohol. researchgate.net

This mechanism differs significantly from other common classes of coupling reagents:

Carbodiimides (e.g., DCC, DIC, EDCI): These reagents react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. peptide.com This intermediate can then react with an amine to form the amide bond. The byproduct is a urea derivative (e.g., dicyclohexylurea for DCC), which can sometimes cause purification challenges. peptide.com

Onium Salts (Phosphonium and Aminium/Uronium):

Phosphonium Salts (e.g., PyBOP, BOP): These reagents convert carboxylic acids into activated esters, often OBt esters, which are then aminolyzed. bachem.com They are known for high efficiency but can produce carcinogenic byproducts like HMPA in the case of BOP. bachem.com

Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU): Similar to phosphonium salts, these reagents generate activated esters (OBt, OAt, etc.) that react rapidly with amines. bachem.com Reagents like HATU can form highly reactive OAt esters, leading to faster couplings with less epimerization. bachem.com A potential side reaction with uronium reagents is the guanidinylation of the N-terminal amine.

This compound offers a balance of reactivity and stability, with a key advantage being the significantly reduced racemization compared to some other mixed anhydride reagents. researchgate.net

Distinction from Thiol-Activating Agents: The term "thiol-activating agent" typically refers to reagents used for different chemical purposes than peptide coupling, such as the quantification, detection, or modification of free sulfhydryl (-SH) groups. This compound is not used for this purpose.

A prime example of a thiol-activating agent is 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) . The function of DTNB is not to form amide bonds but to quantify free thiols. thermofisher.com It operates via a thiol-disulfide exchange reaction. A thiol attacks the disulfide bond of DTNB, releasing a stoichiometric amount of the chromophore 2-nitro-5-thiobenzoate (TNB²⁻). nih.gov This product has a strong absorbance at 412 nm, allowing for the spectrophotometric quantification of the original thiol. nih.govthermofisher.com

Therefore, the distinction is functional:

This compound: A synthetic reagent used to activate carboxyl groups for amide bond formation.

DTNB (Ellman's Reagent): An analytical reagent used to detect and quantify free thiol groups.

Table 2: Comparison of this compound with Other Reagent Classes

| Reagent Class | Example(s) | Primary Function | Activated Intermediate | Key Distinctions |

|---|---|---|---|---|

| Thiolchloroformates | This compound | Peptide Coupling / Amide Synthesis | Mixed Carbonic-Carboxylic Anhydride | Low racemization; gaseous byproducts researchgate.net |

| Carbodiimides | DCC, DIC | Peptide Coupling / Amide Synthesis | O-acylisourea peptide.com | Byproduct is a solid/soluble urea peptide.com |

| Onium Salts | PyBOP, HATU | Peptide Coupling / Amide Synthesis | Activated Esters (e.g., OBt, OAt) bachem.com | High reactivity; potential side reactions (guanidinylation) bachem.com |

| Thiol-Disulfide Exchange Reagents | DTNB (Ellman's Reagent) | Analytical Quantification of Thiols | Not applicable (analytical reaction) | Used for analysis, not synthesis; produces a chromophore thermofisher.com |

Structure-Reactivity Relationship (SRR) Studies within the Thiolchloroformate Class

Electronic Effects: The electronic nature of the alkyl group (R) influences the electrophilicity of the carbonyl carbon. Alkyl groups are generally electron-donating through an inductive effect. This effect can influence the reaction pathway. For instance, in the solvolysis of this compound, the electron-donating isopropyl group helps stabilize a potential carbocationic intermediate, which can favor a unimolecular (SN1-type) pathway in highly ionizing solvents. nih.gov This is a result of a counterbalance between the hyperconjugative mesomeric effect and the inductive ability of the alkyl group. nih.gov For simpler primary alkyl groups like methyl or ethyl, which are less effective at stabilizing a positive charge, a bimolecular (addition-elimination) pathway is more common.

Steric Effects: Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents. google.com In the thiolchloroformate class, the size of the R group can hinder the approach of a nucleophile to the electrophilic carbonyl carbon. This is particularly relevant in bimolecular reactions that involve the formation of a crowded tetrahedral intermediate. As the size of the alkyl group increases (e.g., from methyl to ethyl to isopropyl to tert-butyl), the rate of a bimolecular reaction is expected to decrease due to increasing steric hindrance. peptide.com This trend is observed in many acyl transfer reactions. The addition of steric bulk tends to decelerate associative (bimolecular) reaction mechanisms because the transition state is more congested than the reactants.

The structure of the R group in R-S-COCl thus creates a delicate balance. While a bulkier, more branched alkyl group like isopropyl or tert-butyl might favor ionization (SN1) pathways through electronic stabilization, it will simultaneously disfavor associative (SN2-like) pathways due to steric hindrance. The dominant reaction pathway is therefore highly sensitive to the specific alkyl group, the incoming nucleophile, and the solvent conditions. nih.govnih.gov

Table 3: Predicted Structure-Reactivity Relationships in Thiolchloroformates (R-S-COCl)

| Alkyl Group (R) | Example | Electronic Effect | Steric Hindrance | Predicted Impact on Bimolecular (SN2-like) Reactivity |

|---|---|---|---|---|

| Methyl | Methyl chlorothiolformate | Weakly electron-donating | Low | High reactivity |

| Ethyl | Ethyl chlorothiolformate | Electron-donating | Moderate | Intermediate reactivity |

| Isopropyl | This compound | Strongly electron-donating | Significant | Lower reactivity; SN1 pathway becomes more competitive nih.gov |

| tert-Butyl | tert-Butyl chlorothiolformate | Very strongly electron-donating | High | Very low reactivity; SN1 pathway likely favored |

Emerging Research Areas and Future Perspectives

Development of Sustainable and Atom-Economical Synthetic Pathways

The development of environmentally benign chemical processes is a primary focus of modern chemistry, guided by the principles of green chemistry. jddhs.comjddhs.com Research is actively pursuing the replacement of hazardous chemicals and traditional synthesis methods that generate significant waste with more sustainable alternatives. jddhs.comijpsjournal.com This includes the use of safer, renewable raw materials and energy-efficient techniques to minimize environmental impact. ijpsjournal.commdpi.com

A key concept in this area is atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product. mdpi.com Atom-economical synthesis methods aim to reduce waste at the source, representing a significant shift from traditional routes that often require extensive purification steps. google.com For instance, developing catalytic reactions that proceed with high selectivity and yield under mild conditions is crucial for improving atom economy. mdpi.com The adoption of biocatalysis, using enzymes or microorganisms, offers a highly selective and eco-friendly approach, often operating under mild conditions like neutral pH and low temperatures, thereby reducing energy consumption. jddhs.com

Table 1: Comparison of Traditional vs. Green Synthetic Principles

| Feature | Traditional Synthesis | Green & Atom-Economical Synthesis |

|---|---|---|

| Solvents | Often uses volatile, toxic, and non-biodegradable organic solvents. | Prioritizes safer alternatives like water, ethanol, or solvent-free systems. ijpsjournal.com |

| Catalysts | Frequently relies on stoichiometric reagents or heavy metal catalysts. | Employs recyclable, highly efficient catalysts (e.g., biocatalysts, organocatalysts) to minimize waste. mdpi.com |

| Energy | May require harsh conditions, including high temperatures and pressures. | Utilizes energy-efficient methods like microwave-assisted synthesis or reactions at ambient temperatures. jddhs.comijpsjournal.com |

| Waste | Generates significant amounts of byproducts and waste. | Designed to minimize or eliminate the formation of hazardous byproducts, maximizing atom economy. mdpi.comgoogle.com |

| Feedstocks | Primarily based on finite petrochemical resources. | Focuses on using renewable feedstocks, such as biomass. ijpsjournal.com |

Exploration in New Catalytic Cycles and Organocatalysis

The field of catalysis is undergoing a significant transformation, with a growing emphasis on organocatalysis—the use of small, metal-free organic molecules to accelerate chemical reactions. This approach avoids the toxicity and cost associated with many traditional metal-based catalysts. jocpr.com Chiral organic molecules incorporating a thiourea (B124793) backbone, for example, have demonstrated excellent catalytic activity in various transformations through their unique ability to activate substrates via double hydrogen-bonding. rsc.org

Recent research has explored novel organocatalytic protocols for creating sulfur-containing compounds under mild conditions. One innovative approach involves a photochemical, thiol-free organocatalytic method that uses an indole (B1671886) thiolate organocatalyst. nih.gov When excited by light, this catalyst can activate typically unreactive aryl chlorides, leading to the formation of thioethers from inexpensive alcohols and aryl chlorides. nih.gov The development of such methods for constructing carbon-sulfur bonds under metal-free conditions is a significant step forward. rsc.org The design and synthesis of new chiral phosphorus acids and other organocatalysts continue to be an active area of research, aiming to improve efficiency and enantioselectivity in asymmetric synthesis. nih.gov

Table 2: Examples of Organocatalysts and Their Applications

| Organocatalyst Type | Activation Mechanism | Example Application |

|---|---|---|

| Thiourea-based catalysts | Double hydrogen-bonding to activate both electrophile and nucleophile. rsc.org | Asymmetric multicomponent reactions for the synthesis of complex molecules. rsc.org |

| Proline | Forms enamines or iminium ions as reactive intermediates. | Asymmetric aldol (B89426) and Mannich reactions. mdpi.com |

| N-Heterocyclic Carbenes (NHCs) | Umpolung (polarity inversion) of aldehydes. | Acyl anion chemistry for the synthesis of various heterocyclic compounds. mdpi.com |

| Chiral Phosphoric Acids | Acts as a bifunctional catalyst with both acidic and basic sites. nih.gov | Asymmetric transfer hydrogenation and other enantioselective transformations. nih.gov |

| Indole Thiolate (Photocatalyst) | Single-electron transfer upon photoexcitation. | Thiol-free synthesis of thioethers from aryl chlorides. nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a flask, has emerged as a powerful technology in chemical synthesis. vapourtec.com This methodology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. vapourtec.comspringernature.com The ability to telescope reaction steps—linking multiple transformations in sequence without isolating intermediates—maximizes efficiency and reduces waste. vapourtec.comnih.gov Flow chemistry has been successfully applied to the synthesis of active pharmaceutical ingredients (APIs), demonstrating its potential for industrial-scale production. mdpi.comnih.gov

The integration of flow systems with automated platforms represents the next frontier in chemical synthesis. Automated systems, leveraging robotics and computer control, enable high-throughput synthesis and screening of compound libraries with minimal human intervention. nih.gov These platforms can systematically vary reaction parameters to rapidly optimize conditions. nih.govchemrxiv.org The development of semi-automated and fully automated systems, including those for synthesizing radiolabeled compounds or performing complex multi-step organic syntheses, is transforming the drug discovery and development process. researchgate.netsciforum.netnih.gov

Table 3: Comparison of Batch Chemistry vs. Flow Chemistry

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Reaction Scale | Limited by the size of the reaction vessel. Scaling up can be challenging. | Easily scaled by running the system for a longer duration. vapourtec.com |

| Heat Transfer | Inefficient, leading to potential temperature gradients and side reactions. | Excellent heat transfer due to high surface-area-to-volume ratio. vapourtec.com |

| Safety | Handling of large quantities of hazardous materials poses significant risks. | Only small volumes of reactants are in the reactor at any given time, improving safety. springernature.com |

| Reaction Time | Can be lengthy, often requiring hours or days. | Significantly reduced reaction times, from hours to minutes, due to enhanced mixing and heat transfer. nih.govnih.gov |